
2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone" is a complex organic molecule that likely exhibits interesting chemical and biological properties due to its structural features. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer potential characteristics and behaviors of the compound .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions that include the formation of intermediate structures, cyclization, and functional group transformations. For instance, the synthesis of pyrrolidine derivatives can be achieved through 1,3-dipolar cycloaddition reactions, as seen in the synthesis of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives . Similarly, the synthesis of imidazo[1,2-a]pyridines and indoles from aminoisoxazolones with triethylamine suggests that the compound may also be synthesized through a series of nucleophilic substitutions and ring closures .
Molecular Structure Analysis
The molecular structure of compounds closely related to the target molecule has been analyzed using various computational and experimental techniques. For example, the molecular structure and vibrational frequencies of 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone were investigated using Gaussian09 software, and the results were in agreement with experimental infrared bands and XRD data . This suggests that a similar approach could be used to analyze the molecular structure of the compound .
Chemical Reactions Analysis
The reactivity of similar compounds has been studied, indicating that the presence of certain functional groups can significantly influence the chemical behavior. For instance, the nitropyridine group in 3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones facilitates the rearrangement to imidazo[1,2-a]pyridines and indoles . The presence of a bromophenyl group, as in the target compound, could similarly affect its reactivity and the types of chemical reactions it can undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized, revealing information about stability, charge distribution, and potential applications. The stability of molecules can be analyzed using NBO analysis, which assesses hyper-conjugative interactions and charge delocalization . HOMO-LUMO analysis helps determine charge transfer within the molecule, which is crucial for understanding its reactivity . Additionally, the molecular electrostatic potential (MEP) analysis indicates regions of negative and positive charge, which can predict reactive sites within the molecule . The first hyperpolarizability of these compounds has also been calculated, suggesting potential applications in nonlinear optics .
Applications De Recherche Scientifique
Synthesis and Antiviral Activity
One significant application of compounds structurally related to 2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is in the field of antiviral drug development. For instance, derivatives of imidazole, such as 1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone, have been synthesized and evaluated for their cytotoxicity, anti-HSV1 (Herpes Simplex Virus 1), and anti-HAV-MBB (Hepatitis A Virus) activities. These compounds were obtained through reactions with active halogen-containing compounds and showcased potential as antiviral agents (Attaby et al., 2006).
Immunomodulatory Effects
Another area of research focuses on the immunomodulatory effects of similar compounds. 1-(6-Bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazol-2-yl)ethanone, a structurally related compound, exhibited significant immunosuppressive activity against macrophages and T-lymphocytes. Moreover, it showed potent inhibitory effects on LPS-stimulated NO generation, indicating potential as an immunomodulatory agent. This compound, along with others in the study, also displayed strong cytotoxicity against various cancer cell lines, highlighting their potential as multipotent compounds with promising biological activities (Abdel‐Aziz et al., 2011).
Cholinesterase Inhibition
The synthesis and evaluation of 2-[(1-methyl-1H-tetrazole-5-yl) thio]-1-(substituted phenyl)ethanone derivatives for their anticholinesterase activities represent another scientific research application. These compounds, particularly those with electron-donating substituents, showed high anticholinesterase activity, which could be beneficial in the treatment of diseases like Alzheimer's (Mohsen et al., 2014).
Antimicrobial and Antioxidant Properties
Compounds derived from imidazole-based heterocycles, including 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone, have been synthesized and tested for their antimicrobial, antioxidant, anti-hemolytic, and cytotoxic properties. Some of these compounds exhibited excellent antibacterial activity, noteworthy antioxidant properties, and significant cytotoxic activity against cancer cell lines, suggesting their utility in developing new antimicrobial and antioxidant agents (Abdel-Wahab et al., 2011).
Propriétés
IUPAC Name |
2-[5-(4-bromophenyl)-1-methylimidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3OS/c1-19-14(12-4-6-13(17)7-5-12)10-18-16(19)22-11-15(21)20-8-2-3-9-20/h4-7,10H,2-3,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWQNPRNKRIXOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SCC(=O)N2CCCC2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

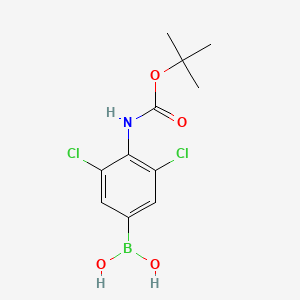

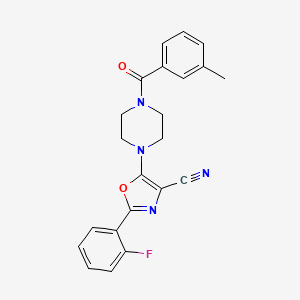
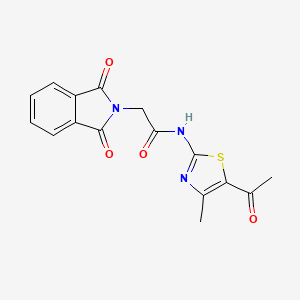
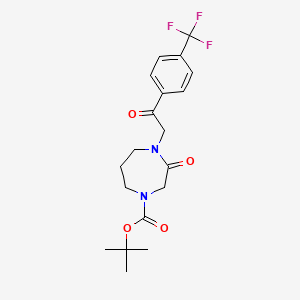
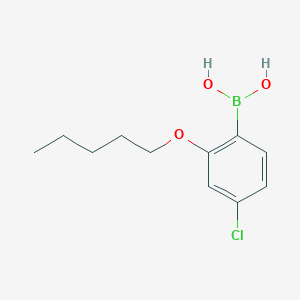

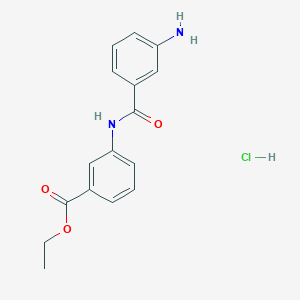
![N'-{2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethanimidoyl}benzohydrazide](/img/structure/B2548723.png)
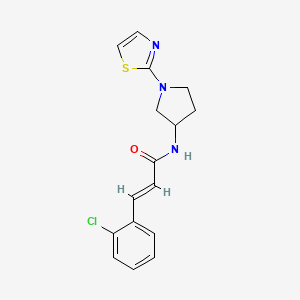


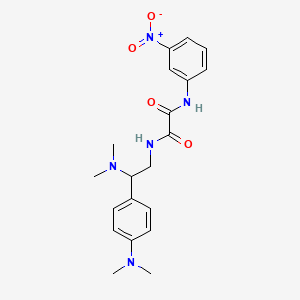
![Tert-butyl 3-methyl-1-piperidin-4-yl-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-7-carboxylate;hydrochloride](/img/structure/B2548734.png)